[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate
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Overview
Description
[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzylpiperidine moiety linked to a chloropyridine carboxylate group through an oxoethyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate typically involves the following steps:
Formation of Benzylpiperidine: The initial step involves the synthesis of 4-benzylpiperidine through the reaction of piperidine with benzyl chloride under basic conditions.
Coupling with Chloropyridine Carboxylate: The benzylpiperidine is then coupled with 2-chloropyridine-3-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired ester linkage.
Oxidation: The final step involves the oxidation of the intermediate product to introduce the oxoethyl group, typically using an oxidizing agent like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxoethyl group or the chloropyridine ring.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine would yield an aminopyridine derivative.
Scientific Research Applications
[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpiperidine moiety may interact with neurotransmitter receptors, while the chloropyridine group could participate in binding to other biological targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate: A closely related compound with a similar structure but differing in the position of the chlorine atom on the pyridine ring.
N-Benzyl-4-hydroxypiperidine: Another piperidine derivative with a hydroxyl group instead of the oxoethyl group.
Uniqueness
The uniqueness of [2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
380554-03-0 |
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Molecular Formula |
C20H21ClN2O3 |
Molecular Weight |
372.8 g/mol |
IUPAC Name |
[2-(4-benzylpiperidin-1-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C20H21ClN2O3/c21-19-17(7-4-10-22-19)20(25)26-14-18(24)23-11-8-16(9-12-23)13-15-5-2-1-3-6-15/h1-7,10,16H,8-9,11-14H2 |
InChI Key |
IJHPQDXBUMLOQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)COC(=O)C3=C(N=CC=C3)Cl |
solubility |
46.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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